
5-Ethyl-1,3,5-dithiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,3,5-dithiazinane is a heterocyclic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-dithiazinane typically involves the cyclothiomethylation of aliphatic amines with sodium sulfide and formaldehyde. The reaction is carried out in a chloroform-water mixture at room temperature for about 8 hours. The pH of the reaction medium is maintained at approximately 13, and upon completion, the mixture is neutralized with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the reaction process and enhances yield. The cyclocondensation of sodium sulfide with aliphatic amines and formaldehyde is a common method employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted dithiazinane derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biocidal properties and is studied for its potential use in antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1,3,5-dithiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which is crucial for its biocidal and corrosion-inhibiting properties. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
1,3,5-Thiadiazinane: Similar in structure but contains a nitrogen atom instead of one sulfur atom.
1,3,5-Trithiane: Contains three sulfur atoms in the ring.
1,3,5-Dithiazinane: The parent compound without the ethyl group.
Uniqueness: 5-Ethyl-1,3,5-dithiazinane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and alter its interaction with other molecules, making it distinct from its analogs .
Propiedades
Número CAS |
34866-40-5 |
|---|---|
Fórmula molecular |
C5H11NS2 |
Peso molecular |
149.3 g/mol |
Nombre IUPAC |
5-ethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C5H11NS2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3 |
Clave InChI |
ORLVHJUBGKRLLB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CSCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


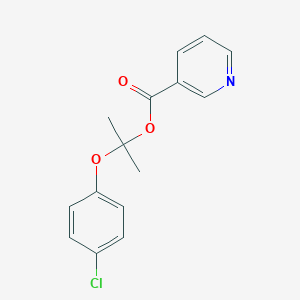
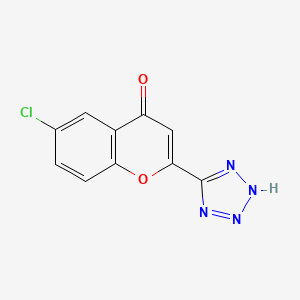

![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
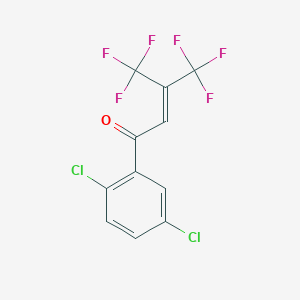
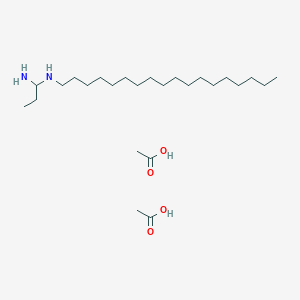

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)



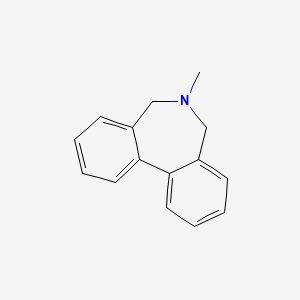
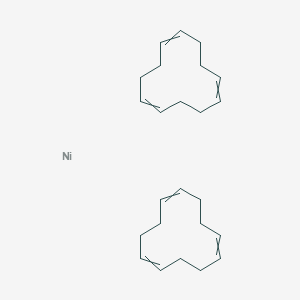
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)
